molecular formula C11H11NO3 B011546 Benzyl 3-oxoazetidine-1-carboxylate CAS No. 105258-93-3

Benzyl 3-oxoazetidine-1-carboxylate

Cat. No. B011546
Key on ui cas rn: 105258-93-3
M. Wt: 205.21 g/mol
InChI Key: VLMMTGKGDOAYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735413B2

Procedure details

A solution of the sub-title product of step (i) (17.9 g) in DMSO (100 mL) was added dropwise over 15 minutes to a solution of pyridine sulphur trioxide (44.7 g) and triethylamine (39.3 mL) in DMSO (200 ml) at 0° C. (slight exotherm to 5C). The mixture was warmed to RT after 5 minutes and stirred for 16 hours. The mixture was poured into ice/water and extracted twice with ethyl acetate. The combined organics were washed with brine, dried over is sodium sulfate and concentrated in vacuo to give crude product. The crude product was purified by flash silica chromatography, elution 100% dichloromethane. Pure fractions were evaporated to dryness to afford the sub-title product (17.9 g) as a pale yellow oil.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
44.7 g
Type
reactant
Reaction Step One
Quantity
39.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
5C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:5][N:4]([C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:7])[CH2:3]1.S(=O)(=O)=O.N1C=CC=CC=1.C(N(CC)CC)C>CS(C)=O>[O:1]=[C:2]1[CH2:5][N:4]([C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:7])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
17.9 g
Type
reactant
Smiles
OC1CN(C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
44.7 g
Type
reactant
Smiles
S(=O)(=O)=O.N1=CC=CC=C1
Name
Quantity
39.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
5C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica chromatography, elution 100% dichloromethane
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O=C1CN(C1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.9 g
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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